Muscimol (CAS 2763-96-4) is a potent and selective ionotropic GABAA receptor agonist derived from the natural precursor ibotenic acid, found in Amanita muscaria mushrooms.[1][2] Unlike the endogenous neurotransmitter GABA, muscimol effectively crosses the blood-brain barrier, making it a critical tool for in vivo studies.[3] Its primary value in a procurement context stems from its direct, orthosteric agonism at GABAA receptors, which contrasts sharply with the activity of its precursor, ibotenic acid—a glutamate receptor agonist—and allosteric modulators like benzodiazepines.[3][4] This distinct pharmacological profile makes it indispensable for precise manipulation of the GABAergic system.
Substituting Muscimol with its precursor, ibotenic acid, is fundamentally unviable for GABAergic research due to their opposing mechanisms of action. Ibotenic acid is a potent agonist of excitatory glutamate receptors (NMDA and metabotropic subtypes), while Muscimol is a potent agonist of inhibitory GABAA receptors.[4][5] Procuring ibotenic acid with the intent of in situ conversion to Muscimol introduces uncontrollable variables, as the decarboxylation is not guaranteed to be complete or consistent.[6] For reproducible and targeted inhibition of neuronal activity, direct application of high-purity Muscimol is required; using ibotenic acid would produce confounding excitatory effects, rendering experimental results uninterpretable.
Muscimol demonstrates nanomolar affinity for distinct high- and low-affinity GABAA receptor binding sites. In binding assays with purified GABAA receptors, Muscimol exhibited dissociation constants (Kd) of 10 nM for the high-affinity site and 270 nM for the low-affinity site.[7] This high-affinity binding is critical for its potency and its utility as a radioligand in receptor research.
| Evidence Dimension | Receptor Binding Affinity (Kd) |
| Target Compound Data | 10 nM (high-affinity site), 270 nM (low-affinity site) |
| Comparator Or Baseline | GABAA Receptor Binding Sites |
| Quantified Difference | 27-fold higher affinity for the high-affinity site compared to the low-affinity site. |
| Conditions | Binding assay with purified GABAA receptors from bovine cerebral cortex. |
This high-affinity binding ensures potent and specific receptor engagement at low concentrations, reducing the risk of off-target effects and making it a reliable tool for studying GABAergic function.
In comparative in vitro studies, Muscimol is significantly more potent as a GABAA receptor agonist than the synthetic analog Gaboxadol (THIP). Iontophoretic application studies on rat substantia nigra neurons and receptor binding assays consistently show Muscimol to be 25- to 40-fold more potent than Gaboxadol.[8][9] This potency difference is a key differentiator for applications requiring maximal receptor activation with minimal compound concentration.
| Evidence Dimension | Relative Potency (In Vitro) |
| Target Compound Data | 1 (Reference) |
| Comparator Or Baseline | Gaboxadol (THIP): 25- to 40-fold less potent |
| Quantified Difference | Muscimol is 2500-4000% more potent than Gaboxadol in vitro. |
| Conditions | Inhibition of rat substantia nigra pars reticulata neuron firing (iontophoresis) and 3H-GABA binding to rat cerebellar membranes. |
For dose-sensitive applications like microinjections or slice electrophysiology, Muscimol's higher potency allows for more localized and specific effects at lower concentrations, minimizing potential toxicity or diffusion artifacts compared to Gaboxadol.
Muscimol is not a universal GABAA agonist; it shows marked selectivity for high-affinity extrasynaptic receptors, particularly those containing the δ (delta) subunit.[6] Studies using δ-subunit knockout (δ-KO) mice revealed a drastic reduction in high-affinity [3H]muscimol binding in the forebrain, and these mice show lower behavioral sensitivity to Muscimol compared to wild-type controls.[6][10] Electrophysiological studies estimate the EC50 of Muscimol at α4β3δ receptors to be in the low nanomolar range (1–2 nM), demonstrating a dramatic increase in sensitivity conferred by the δ subunit.[6][11]
| Evidence Dimension | Receptor Subtype Selectivity (EC50) |
| Target Compound Data | ~1-2 nM at δ-subunit-containing GABAA receptors |
| Comparator Or Baseline | Significantly higher EC50 at non-δ-containing receptors |
| Quantified Difference | Data indicates a substantial increase in sensitivity and affinity at δ-containing receptors, making it a preferential agonist. |
| Conditions | Recombinant α4β3δ receptors; [3H]muscimol binding in brain sections of wild-type vs. δ-KO mice. |
This subtype-selectivity makes Muscimol the specific tool required for studies targeting tonic inhibition mediated by extrasynaptic δ-GABAA receptors, a function that cannot be reliably probed with less selective agonists.
Due to its high potency and direct GABAA agonism, Muscimol is a standard tool for the temporary and reversible suppression of neuronal activity in specific brain regions.[12][13] This application is critical for establishing causal links between brain structure and behavior in systems neuroscience, a task for which its precursor, ibotenic acid (an excitotoxin), is unsuitable.[14]
Given its preferential activity at δ-subunit-containing extrasynaptic GABAA receptors, Muscimol is the indicated choice for studies designed to dissect the mechanisms of tonic, rather than phasic, inhibition.[6] Researchers investigating conditions where tonic inhibition is altered, such as in certain forms of epilepsy or sleep disorders, require the subtype selectivity offered by Muscimol.
The high affinity of Muscimol, particularly for the nanomolar-range binding sites, makes radiolabeled [3H]muscimol an essential tool for quantitative autoradiography to map the density and distribution of GABAA receptors in brain tissue.[10][15] Its stability and specific binding provide a clear signal that is difficult to achieve with other ligands.
Acute Toxic
The Merck Index, 12th Edition
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